molecular formula C15H13N3 B15345901 Quinoline, 2-(2-phenylhydrazino)- CAS No. 613-63-8

Quinoline, 2-(2-phenylhydrazino)-

Cat. No.: B15345901
CAS No.: 613-63-8
M. Wt: 235.28 g/mol
InChI Key: SIVWJLOIWLNXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-(2-phenylhydrazino)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(2-phenylhydrazino)quinoline, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions, catalyzed by zirconocene amino acid complex Cp2Zr(η1-C9H10NO2)2 and mediated by iodine . Another method includes the use of α,β-unsaturated aldehydes in the presence of catalytic systems .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as clay or ionic liquids . These methods aim to reduce environmental impact while maintaining high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(2-phenylhydrazino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, potassium dodecatungstocobaltate trihydrate, and nanostructured TiO2 photocatalysts . Reaction conditions vary but often involve mild temperatures and environmentally benign solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines .

Mechanism of Action

The mechanism of action of quinoline, 2-(2-phenylhydrazino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to quinoline, 2-(2-phenylhydrazino)- include other quinoline derivatives such as:

  • 2-phenylquinoline
  • 2-(2-hydroxyphenyl)quinoline
  • 2-(2-aminophenyl)quinoline

Uniqueness

What sets quinoline, 2-(2-phenylhydrazino)- apart from these similar compounds is its unique hydrazino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets that are not possible with other quinoline derivatives .

Properties

CAS No.

613-63-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-phenyl-2-quinolin-2-ylhydrazine

InChI

InChI=1S/C15H13N3/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16-15/h1-11,17H,(H,16,18)

InChI Key

SIVWJLOIWLNXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.